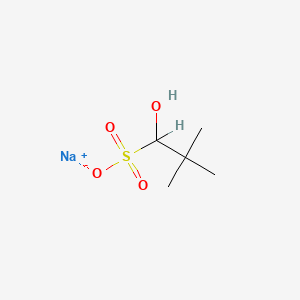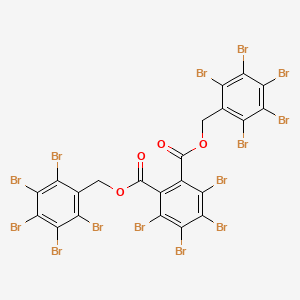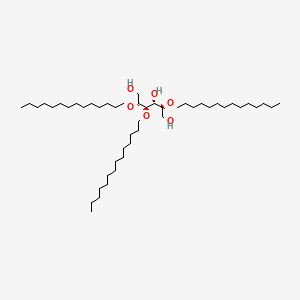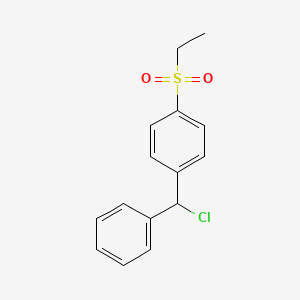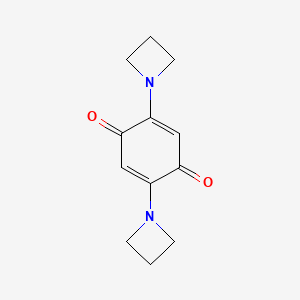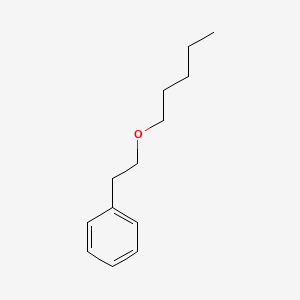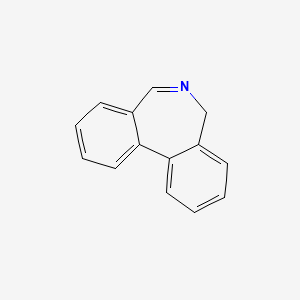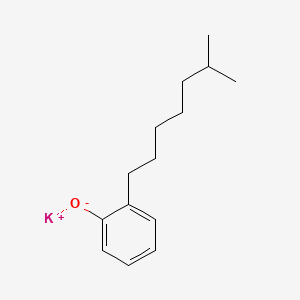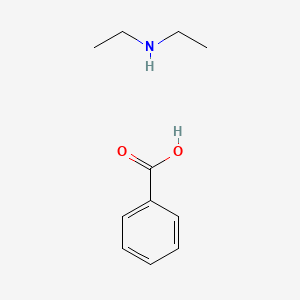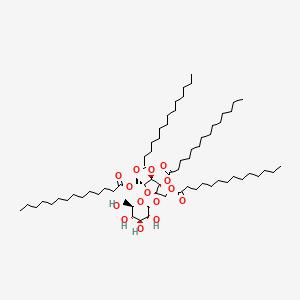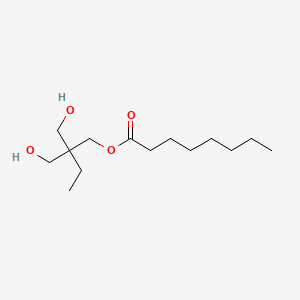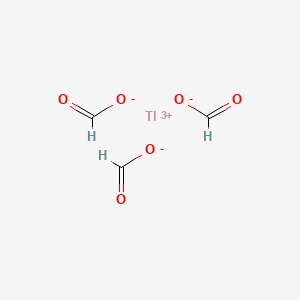
dialuminum;barium(2+);disilicate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dialuminum;barium(2+);disilicate, also known as aluminium barium silicate (2:1:2), is a compound with the molecular formula Al2BaSi2O8. This compound is a type of silicate mineral that contains aluminium, barium, and silicon. It is known for its unique crystalline structure and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dialuminum;barium(2+);disilicate can be synthesized through several methods, including solid-state reactions and sol-gel processes. In the solid-state reaction method, the compound is typically prepared by mixing stoichiometric amounts of aluminium oxide (Al2O3), barium carbonate (BaCO3), and silicon dioxide (SiO2). The mixture is then heated at high temperatures (around 1200-1400°C) to facilitate the reaction and form the desired compound .
In the sol-gel process, precursors such as aluminium isopropoxide, barium nitrate, and tetraethyl orthosilicate (TEOS) are used. These precursors are dissolved in a solvent, and the solution is subjected to hydrolysis and polycondensation reactions to form a gel. The gel is then dried and calcined at high temperatures to obtain this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale solid-state reactions in rotary kilns or furnaces. The raw materials are mixed in precise proportions and subjected to controlled heating and cooling cycles to ensure the formation of a homogeneous product. The final product is then ground to the desired particle size for various applications .
Chemical Reactions Analysis
Types of Reactions
Dialuminum;barium(2+);disilicate undergoes several types of chemical reactions, including:
Oxidation: The compound can react with oxygen at high temperatures to form oxides of aluminium and barium.
Reduction: Under reducing conditions, the compound can be reduced to its constituent elements.
Substitution: The silicate structure allows for substitution reactions where other metal ions can replace aluminium or barium in the lattice.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxygen, hydrogen, and various metal salts. Reactions are typically carried out at high temperatures (above 1000°C) to facilitate the desired transformations .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may produce aluminium oxide and barium oxide, while substitution reactions can yield various metal silicates .
Scientific Research Applications
Dialuminum;barium(2+);disilicate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions and as a precursor for the synthesis of other silicate compounds.
Biology: Investigated for its potential use in biomaterials and as a component in bioactive glasses for bone regeneration.
Medicine: Studied for its potential use in drug delivery systems and as a component in dental materials.
Industry: Used in the production of ceramics, glass-ceramics, and as a filler material in composites.
Mechanism of Action
The mechanism of action of dialuminum;barium(2+);disilicate involves its interaction with other compounds and materials at the molecular level. The silicate structure allows for the incorporation of various metal ions, which can influence the compound’s properties and reactivity. The molecular targets and pathways involved in its action depend on the specific application and the nature of the interactions with other materials .
Comparison with Similar Compounds
Dialuminum;barium(2+);disilicate can be compared with other similar compounds, such as:
Aluminium silicate: Contains only aluminium and silicon, lacks barium.
Barium silicate: Contains only barium and silicon, lacks aluminium.
Lithium disilicate: Contains lithium instead of barium and aluminium, used in dental materials.
The uniqueness of this compound lies in its combination of aluminium, barium, and silicon, which imparts specific properties such as high thermal stability and unique crystalline structure .
Properties
CAS No. |
12251-19-3 |
|---|---|
Molecular Formula |
Al2BaO8Si2 |
Molecular Weight |
375.46 g/mol |
IUPAC Name |
dialuminum;barium(2+);disilicate |
InChI |
InChI=1S/2Al.Ba.2O4Si/c;;;2*1-5(2,3)4/q2*+3;+2;2*-4 |
InChI Key |
VSTKPOMVZKOBTG-UHFFFAOYSA-N |
Canonical SMILES |
[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Al+3].[Al+3].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Dioxaspiro[4.6]undec-7-ene](/img/structure/B12658976.png)
